4-nitrophenyl 6-fluoropyridine-3-carboxylate
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Overview
Description
4-nitrophenyl 6-fluoropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a nitrophenyl group at the 4-position and a fluorine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 6-fluoropyridine-3-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride anion to replace the nitro group with a fluorine atom . The reaction conditions often include the use of a suitable solvent and a fluoride source, such as potassium fluoride, under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 6-fluoropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Reducing Agents: Such as hydrogen gas, palladium on carbon, and sodium borohydride.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-nitrophenyl 6-fluoropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and fluoropyridine moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-nitrophenyl 6-fluoropyridine-3-carboxylate include:
Methyl 3-fluoropyridine-4-carboxylate: A related compound with similar structural features.
4-nitrophenyl pyridine-3-carboxylate: Lacks the fluorine atom but shares the nitrophenyl and pyridine carboxylate moieties.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and fluoropyridine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2413875-73-5 |
---|---|
Molecular Formula |
C12H7FN2O4 |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
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